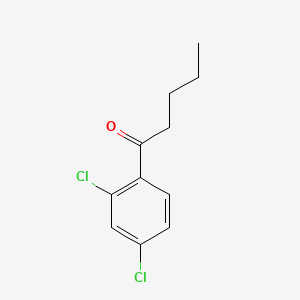
2',4'-Dichlorovalerophenone
概要
説明
2’,4’-Dichlorovalerophenone is a chemical compound with the molecular formula C11H12Cl2O . It is a colorless solid and is used as a research chemical .
Synthesis Analysis
The synthesis of 2’,4’-Dichlorovalerophenone involves the reaction of 2,4-Dichloro-N-methoxy-N-methylbenzamide with Butane, lithium derivative . The reaction is carried out in tetrahydrofuran at room temperature for 4 hours .Molecular Structure Analysis
The molecular weight of 2’,4’-Dichlorovalerophenone is 231.12 Da . Its InChIKey is XVWXSWROOLWNCJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2’,4’-Dichlorovalerophenone has a boiling point of 327.0±27.0 °C at 760 mmHg . Its density is 1.2±0.1 g/cm3 . The compound has a refractive index of 1.529 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 4 freely rotating bonds .科学的研究の応用
Environmental Impact and Toxicity Studies
Environmental Toxicity and Mutagenicity : Research on 2,4-Dichlorophenoxyacetic acid (a related compound to 2',4'-Dichlorovalerophenone) has significantly advanced in understanding its environmental toxicity and mutagenicity. Studies have been focused on its impact on non-target species, particularly in aquatic environments, and its molecular imprinting effects, highlighting the importance of understanding the environmental and health impacts of such chemicals (Zuanazzi, Ghisi, & Oliveira, 2020).
Antioxidant Responses in Aquatic Organisms : Investigations into the antioxidant response of aquatic organisms to 2,4-Dichlorophenol (again, a related compound) have been conducted, providing insights into the biological effects of these compounds on marine life. This research is critical in understanding the broader ecological impacts of chemical pollutants (Zhang, Shen, Wang, Wu, & Xue, 2004).
Chemical Degradation and Removal Techniques
Electrooxidation and Oxone Degradation : Studies have explored the use of electrooxidation and Oxone for the degradation of 2,4-Dichlorophenoxyacetic acid from aqueous solutions. This research is pivotal for developing methods to remove such pollutants from water sources, thereby mitigating their environmental impact (Jaafarzadeh, Ghanbari, & Zahedi, 2018).
Fenton-like Catalytic Degradation : The heterogeneous Fenton-like catalytic degradation of 2,4-dichlorophenoxyacetic acid in water using FeS has been studied. These findings contribute to the development of efficient water purification methods to remove harmful chemicals (Chen, Zhang, Yang, Yang, Li, & Bai, 2015).
Biological Treatment and Phytoremediation
Bacterial Endophyte-Enhanced Phytoremediation : Research on the use of bacterial endophytes to enhance phytoremediation of herbicide-contaminated substrates is significant. This approach has shown potential in reducing levels of toxic herbicide residues in crop plants and contaminated soil, offering a sustainable method for managing environmental pollutants (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).
Plant-Based Remediation Strategies : Studies involving Typha latifolia have demonstrated its potential as a phytoremediator for 2,4-dichlorophenol, suggesting that certain plants can be used to clean contaminated water sources effectively. This research underscores the role of phytoremediation in environmental cleanup efforts (Rodríguez-Hernández, García De la-Cruz, Leyva, & Navarro-Tovar, 2017).
特性
IUPAC Name |
1-(2,4-dichlorophenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWXSWROOLWNCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450944 | |
| Record name | 2',4'-Dichlorovalerophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dichlorovalerophenone | |
CAS RN |
61023-66-3 | |
| Record name | 1-(2,4-Dichlorophenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61023-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4'-Dichlorovalerophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentanone, 1-(2,4-dichlorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

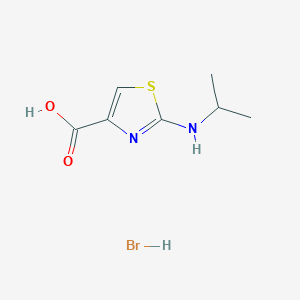
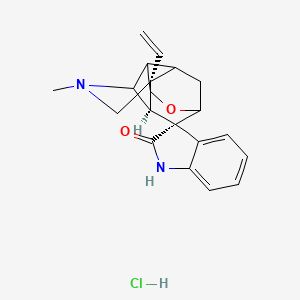
![4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium](/img/structure/B1589586.png)
![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)
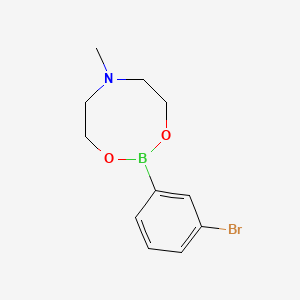
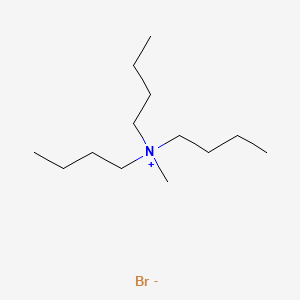
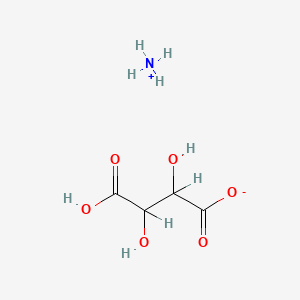

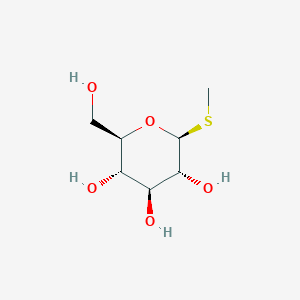
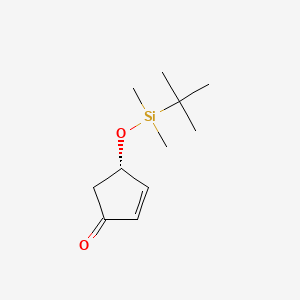
![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)
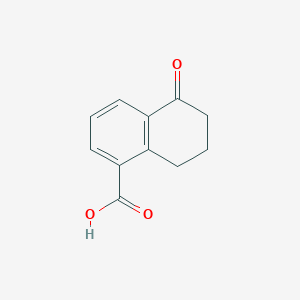
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1589604.png)
